

JNJ-55511118: A Comparative Guide to its Selectivity for TARP-γ8

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | JNJ-55511118 | |
| Cat. No.: | B608237 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **JNJ-55511118**'s performance against other selective negative allosteric modulators of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor auxiliary subunit, TARP-y8. Experimental data is presented to validate its selectivity and functional effects.

Executive Summary

JNJ-55511118 is a high-affinity and selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). Exhibiting a greater than 1000-fold selectivity for TARP-γ8-containing AMPA receptors over other TARP subtypes, JNJ-555111118 presents a valuable tool for studying the specific roles of TARP-γ8 in neurological processes.[1][2] Its primary mechanism of action involves the partial disruption of the interaction between TARP-γ8 and the pore-forming GluA subunit of the AMPA receptor.[3] This guide compares JNJ-55511118 with other known TARP-γ8 selective modulators, LY-3130481 and JNJ-61432059, based on available binding affinity and functional data.

Data Presentation

Table 1: Comparative Binding Affinities of TARP-y8 Selective Modulators



| Compound | Target | Binding Affinity (K _i) | Alternative Potency Metric (pIC50) | Reference(s) |
|--------------|--|--|--|--------------|
| JNJ-55511118 | AMPA Receptor containing TARP-γ8 | 26 nM | - | |
| LY-3130481 | AMPA Receptor containing TARP-γ8 | Not explicitly reported in the provided text | - | [4] |
| JNJ-61432059 | AMPA Receptor containing TARP-γ8 | Not explicitly reported in the provided text | 9.7 (for GluA1/ γ-8) | [5][6] |

Table 2: Functional Comparison of JNJ-55511118 and

LY-3130481 on AMPA Receptor Currents

| Parameter | JNJ-55511118 (10 μM) | LY-3130481 (10 μM) | Reference(s) |
|---|---------------------------|-----------------------------------|--------------|
| Reduction in Resensitization | to 43.3 ± 9.4% of control | to 8.2 ± 2.1% of control | [4] |
| Reduction in Steady- State Current | to 76.9 ± 3.6% of control | to 51.7 ± 2.6% of control | [4] |
| Reduction in Peak Current Amplitude | to 94.5 ± 4.3% of control | to 93.6 ± 3.3% of control | [4] |
| Effect on Rate of Desensitization Entry | No significant change | Slowed (115.6 ± 16.3% of control) | [4] |

Table 3: Selectivity Profile of JNJ-55511118



| Off-Target | Binding Inhibition | Reference(s) |
|---|--|--------------|
| Panel of 52 receptors, ion channels, and transporters | <50% | |
| 5HT₂B Receptor | 78% | |
| Melatonin Receptors | 57% | |
| TARP-less AMPA Receptors | Minimal activity | |
| AMPA Receptors with other TARPs (e.g., γ2, γ4) or CNIH2 | Minimal activity (>1000-fold selectivity for γ8) | [1][2] |

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure for recording AMPA receptor-mediated currents in heterologous expression systems or neurons to assess the effect of modulators like **JNJ-55511118**.

1. Cell Preparation:

- Plate human embryonic kidney (HEK) 293 cells or neurons on coverslips a few days prior to recording.[7]
- For heterologous expression, transiently transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 or GluA2) and TARP-y8.[3][8]

2. Solutions:

- External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂,
 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Buffer with 95% O₂ / 5% CO₂.[7][9]
- Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2
 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm/L.[7]

3. Recording:



- Place a coverslip with cells in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[7][9]
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with internal solution.[7]
- Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).[7][9]
- Rupture the cell membrane by applying further suction to achieve the whole-cell configuration.[10][11]
- Clamp the cell at a holding potential of -60 to -70 mV to record glutamate-evoked currents.[7]
 [9]
- 4. Data Acquisition and Analysis:
- Apply glutamate (e.g., 10 mM) for a short duration (e.g., 2-5 seconds) to evoke a current.
- Co-apply the test compound (e.g., JNJ-55511118) with glutamate to assess its modulatory effect.[4]
- Measure various parameters of the current response, including peak amplitude, rate of desensitization, and steady-state current.[4]

Calcium Flux Assay

This protocol outlines a general method for measuring changes in intracellular calcium in response to AMPA receptor activation and its modulation.

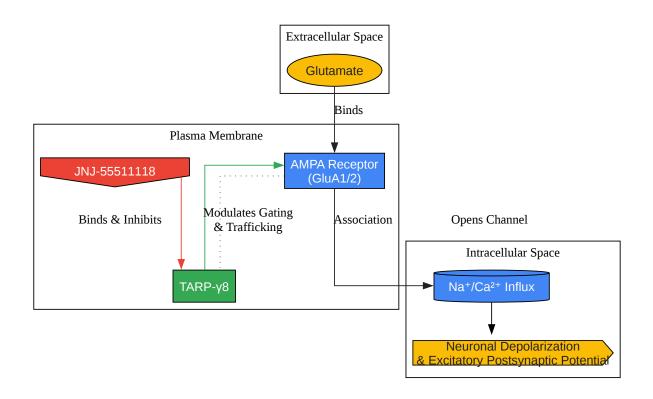
- 1. Cell Preparation:
- Plate cells (e.g., HEK293 cells stably expressing the target receptors) in a 96- or 384-well black-walled, clear-bottom microplate.[12]
- For adherent cells, plate 40,000 to 80,000 cells per well in a 96-well plate and allow them to attach overnight.[12]



- For non-adherent cells, use poly-D-lysine coated plates.[12]
- 2. Dye Loading:
- Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 or Indo-1).
 [12][13]
- Remove the cell culture medium and add the dye-loading solution to each well.
- Incubate the plate in the dark at 37°C for 45-60 minutes.[13][14]
- 3. Assay Procedure:
- Place the plate in a fluorescence microplate reader (e.g., FLIPR™, FlexStation).[12][14]
- Establish a baseline fluorescence reading.
- Add the agonist (e.g., glutamate) to stimulate the AMPA receptors and initiate calcium influx.
- To test for antagonism, pre-incubate the cells with the compound (e.g., **JNJ-55511118**) before adding the agonist.
- Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).[12]
- 4. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Analyze parameters such as peak fluorescence, time to peak, and area under the curve to quantify the effects of the test compounds.

Mandatory Visualization

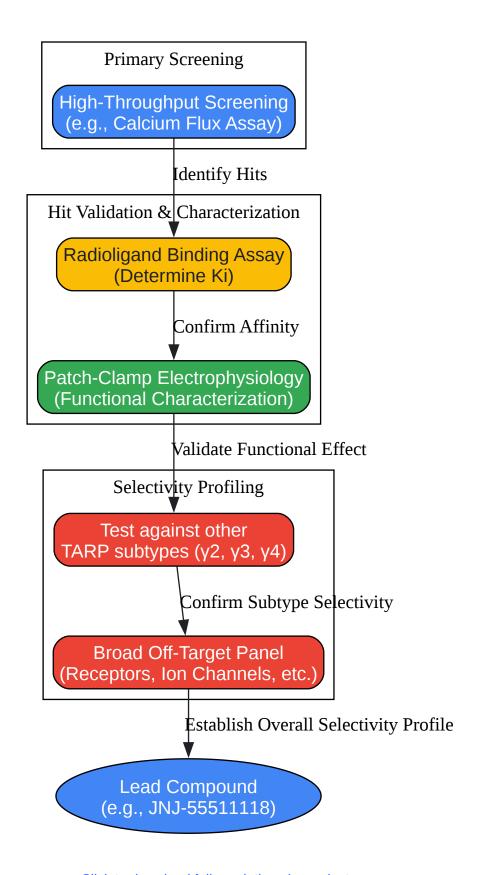




Click to download full resolution via product page

Caption: TARP-y8 signaling pathway and the inhibitory action of JNJ-55511118.





Click to download full resolution via product page

Caption: Experimental workflow for validating the selectivity of a TARP-y8 modulator.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Influence of the TARP γ8-Selective Negative Allosteric Modulator JNJ-55511118 on AMPA Receptor Gating and Channel Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of modulation of AMPA receptors by TARP-y8 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators -PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-61432059 | iGluR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. abcam.co.jp [abcam.co.jp]
- 13. bu.edu [bu.edu]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- To cite this document: BenchChem. [JNJ-55511118: A Comparative Guide to its Selectivity for TARP-γ8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608237#validating-the-selectivity-of-jnj-55511118-for-tarp-8]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com